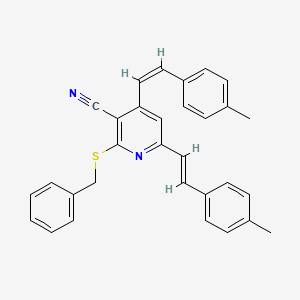

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile

Description

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile is a nicotinonitrile derivative featuring a benzylsulfanyl group at the 2-position and 4-methylstyryl substituents at the 4- and 6-positions. This compound is synthesized via nucleophilic substitution reactions involving bis-bromoacetyl intermediates and 2-mercapto-4,6-disubstituted nicotinonitriles in ethanol with catalytic piperidine . The benzylsulfanyl moiety enhances electron density and steric bulk, while the 4-methylstyryl groups contribute extended π-conjugation, making the compound a candidate for optoelectronic materials or bioactive agents. Analytical characterization, including elemental analysis (e.g., C, H, N content), aligns with theoretical calculations, as seen in structurally analogous nicotinonitrile derivatives .

Properties

IUPAC Name |

2-benzylsulfanyl-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2S/c1-23-8-12-25(13-9-23)16-18-28-20-29(19-17-26-14-10-24(2)11-15-26)33-31(30(28)21-32)34-22-27-6-4-3-5-7-27/h3-20H,22H2,1-2H3/b18-16-,19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUSZPDWHRODLZ-JQNBNMKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)C=CC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3)/C=C/C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The benzylsulfanyl and methylstyryl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

Industry: Utilized in the development of organic semiconductors and optoelectronic devices.

Mechanism of Action

The mechanism by which 2-(Benzylsulfanyl)-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects involves interactions with specific molecular targets. The benzylsulfanyl and methylstyryl groups can interact with enzymes or receptors, modulating their activity. The nicotinonitrile core may also play a role in binding to nucleic acids or proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The target compound’s structural uniqueness lies in its benzylsulfanyl and 4-methylstyryl groups. Key comparisons include:

- Pyridine-Linked Bis(nicotinonitrile) Derivatives: Compounds like 10(a-b) (from ) replace the benzylsulfanyl group with pyridine cores and alternate substituents. These derivatives exhibit lower molar absorption coefficients due to reduced electron-donating effects compared to benzylsulfanyl .

- Thiazole-Based Benzylsulfanyl Compounds: Ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate () shares the benzylsulfanyl group but lacks the nicotinonitrile backbone. This difference results in distinct reactivity; for example, thiazoles undergo oxidative chlorination more readily than nicotinonitriles .

Table 1: Substituent Effects on Properties

Reactivity and Functionalization

The benzylsulfanyl group in the target compound participates in thiol-disulfide exchange reactions, a feature absent in analogues with methylsulfanyl or arylthio groups. For instance, lead-containing benzylsulfanyl compounds () like benzylsulfanyl(triphenyl)plumbane exhibit metal-coordination behavior, whereas the organic target compound undergoes nucleophilic aromatic substitution more readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.